3-chloro-N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
3-chloro-N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, the use of FeCl3-catalyzed aerobic oxidation reaction has been demonstrated for the synthesis of benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and selectivity . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as FeCl3 under aerobic conditions.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the chloro group.
Common Reagents and Conditions
Oxidation: FeCl3 in the presence of oxygen.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with various functional groups, while substitution reactions can introduce different substituents onto the benzamide moiety.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Investigated for its anticancer properties, particularly against human colorectal carcinoma.
Industry: Utilized in the production of materials with specific chemical properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis . Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- N-(1,3-benzothiazol-2-yl)-arylamide derivatives
Uniqueness
3-chloro-N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is unique due to its specific structural features, such as the presence of the chloro and carbamothioyl groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader spectrum of biological activities and higher potency in certain applications .
Properties
IUPAC Name |
3-chloro-N-[[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c1-2-14-9-10-20-19(11-14)26-22(29-20)16-6-4-8-18(13-16)25-23(30)27-21(28)15-5-3-7-17(24)12-15/h3-13H,2H2,1H3,(H2,25,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMOLIWINMCAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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